molecular formula C26H24N2O4S2 B2883794 3-(BENZENESULFONYL)-5-(2,4-DIMETHYLBENZOYL)-N2-(3-METHOXYPHENYL)THIOPHENE-2,4-DIAMINE CAS No. 892291-50-8

3-(BENZENESULFONYL)-5-(2,4-DIMETHYLBENZOYL)-N2-(3-METHOXYPHENYL)THIOPHENE-2,4-DIAMINE

Cat. No.: B2883794
CAS No.: 892291-50-8
M. Wt: 492.61
InChI Key: DREIGRCTDYDRQS-UHFFFAOYSA-N
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Description

3-(BENZENESULFONYL)-5-(2,4-DIMETHYLBENZOYL)-N2-(3-METHOXYPHENYL)THIOPHENE-2,4-DIAMINE is a complex organic compound that belongs to the class of thiophene derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZENESULFONYL)-5-(2,4-DIMETHYLBENZOYL)-N2-(3-METHOXYPHENYL)THIOPHENE-2,4-DIAMINE typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of the benzenesulfonyl, dimethylbenzoyl, and methoxyphenyl groups through various substitution and coupling reactions. Common reagents used in these steps include sulfonyl chlorides, benzoyl chlorides, and methoxyphenyl amines, under conditions such as refluxing in organic solvents and the use of catalysts like palladium or copper.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(BENZENESULFONYL)-5-(2,4-DIMETHYLBENZOYL)-N2-(3-METHOXYPHENYL)THIOPHENE-2,4-DIAMINE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors or polymers.

Mechanism of Action

The mechanism of action of 3-(BENZENESULFONYL)-5-(2,4-DIMETHYLBENZOYL)-N2-(3-METHOXYPHENYL)THIOPHENE-2,4-DIAMINE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds with similar thiophene cores but different substituents.

    Benzenesulfonyl Compounds: Molecules containing the benzenesulfonyl group, known for their diverse chemical reactivity.

    Dimethylbenzoyl Compounds: Compounds with the dimethylbenzoyl moiety, often used in organic synthesis.

Uniqueness

3-(BENZENESULFONYL)-5-(2,4-DIMETHYLBENZOYL)-N2-(3-METHOXYPHENYL)THIOPHENE-2,4-DIAMINE is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile reactivity and the possibility of fine-tuning its biological or material properties.

Properties

IUPAC Name

[3-amino-4-(benzenesulfonyl)-5-(3-methoxyanilino)thiophen-2-yl]-(2,4-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4S2/c1-16-12-13-21(17(2)14-16)23(29)24-22(27)25(34(30,31)20-10-5-4-6-11-20)26(33-24)28-18-8-7-9-19(15-18)32-3/h4-15,28H,27H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREIGRCTDYDRQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=CC(=CC=C3)OC)S(=O)(=O)C4=CC=CC=C4)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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